molecular formula C11H7N B1337960 4-Ethynylisoquinoline CAS No. 78593-42-7

4-Ethynylisoquinoline

Cat. No. B1337960
CAS RN: 78593-42-7
M. Wt: 153.18 g/mol
InChI Key: VDIRBUGVPXVPCF-UHFFFAOYSA-N
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Description

4-Ethynylisoquinoline is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and their presence in various natural products and pharmaceuticals. The ethynyl group attached to the isoquinoline ring can serve as a versatile functional group for further chemical modifications, making 4-ethynylisoquinoline a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with ethynyl groups, has been the subject of various research efforts. For instance, the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported to yield 4-halo-2-aminoquinolines with moderate to excellent yields . This method demonstrates the potential for creating diverse quinoline derivatives, which could be further modified to include an ethynyl group at the 4-position. Additionally, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved through a combination of Sonogashira cross-coupling and the Pfitzinger reaction, indicating the feasibility of introducing ethynyl groups into the quinoline framework .

Molecular Structure Analysis

The molecular structure of 4-ethynylisoquinoline consists of an isoquinoline core with an ethynyl group (-C≡CH) at the 4-position. The presence of the triple bond in the ethynyl group adds to the rigidity of the molecule and can influence its electronic properties. The structure of isoquinoline derivatives can be further analyzed through various spectroscopic methods to determine the position of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Isoquinoline derivatives, including those with ethynyl substituents, can undergo a variety of chemical reactions. For example, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones involves a tandem radical cyclization and sulfonylation reaction, showcasing the reactivity of the isoquinoline ring system under photochemical conditions . Furthermore, the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines has been used to synthesize 3-substituted 4-aroylisoquinolines, demonstrating the potential for carbonylation reactions in the modification of the isoquinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethynylisoquinoline and its derivatives are influenced by the presence of the ethynyl group and the isoquinoline core. The ethynyl group can affect the molecule's polarity, solubility, and reactivity. The synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids and the investigation of their physicochemical properties highlight the importance of understanding how different substituents impact the overall properties of the molecule . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Electrogenerated Chemiluminescence Studies

4-Ethynylisoquinoline has been studied for its electrogenerated chemiluminescence (ECL) properties. Research conducted by Elangovan et al. (2004) focused on the synthesis and ECL of donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes, including 4-ethynylisoquinoline derivatives. The study aimed to understand the effect of positional isomerism on their photophysical properties, particularly ECL. These compounds were synthesized using modified Sonogashira coupling and their ECL properties were analyzed in acetonitrile solvent. The findings contribute to the understanding of the photophysical behaviors of these compounds, potentially useful in the development of ECL-based sensors and devices Elangovan et al., 2004.

Antimalarial Drug Development

The structure of 4-ethynylisoquinoline is closely related to quinoline derivatives, which have significant implications in medicinal chemistry, especially in antimalarial drug development. Compounds like chloroquine and amodiaquine, which are 4-aminoquinoline derivatives, have been pivotal in malaria treatment. Research on analogues of these drugs, aiming to enhance efficacy and reduce toxicity, has been an ongoing area of study. Parhizgar and Tahghighi (2017) reviewed the development of new analogues of chloroquine and amodiaquine, highlighting the importance of the quinoline ring and the efforts to synthesize derivatives that could potentially serve as the next generation of antimalarial drugs. This indicates that derivatives of 4-ethynylisoquinoline might also hold potential in this area, given the structural similarities and the critical role of the quinoline scaffold in antimalarial activity Parhizgar & Tahghighi, 2017.

Anticancer Agent Research

The tetrahydroisoquinoline scaffold, related to isoquinoline derivatives like 4-ethynylisoquinoline, has been explored for its anticancer properties. Trabectedin (ET-743) is a notable example, derived from a marine natural product, which has been approved for treating certain types of cancer. Monk et al. (2012) discussed the mechanism, application, and the clinical development of trabectedin for the treatment of relapsed platinum-sensitive ovarian cancer. This research underscores the potential of isoquinoline derivatives in the development of novel anticancer agents, suggesting that derivatives of 4-ethynylisoquinoline could be explored for similar therapeutic applications Monk et al., 2012.

Safety And Hazards

The safety data sheet for 4-Ethynylisoquinoline indicates that it is harmful if swallowed . It is recommended to be used only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

4-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRBUGVPXVPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506583
Record name 4-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylisoquinoline

CAS RN

78593-42-7
Record name 4-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
KENI TANJI, T HIGASHINO - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
… -dimethoxyethyl—N—heteroarenes, whereas ethynyl-N-heteroarenes having the ethynyl group at an inactive position, that is, 3ethynylpyridine, 3-ethynquuinoline, 4-ethynylisoquinoline…
Number of citations: 24 www.jstage.jst.go.jp
S Theeramunkong, C Maicheen, R Krongsil… - Chemical Papers, 2022 - Springer
… Most terminal alkynes and reagents were acquired from commercial sources without further purification except 4-ethynylisoquinoline (alkyne D). The synthesis of 4-ethynylisoquinoline …
Number of citations: 0 link.springer.com
丹治健一, 東野武郎 - Chemical and Pharmaceutical Bulletin, 1988 - jlc.jst.go.jp
… -dimethoxyethyl—N—heteroarenes, whereas ethynyl-N-heteroarenes having the ethynyl group at an inactive position, that is, 3ethynylpyridine, 3-ethynquuinoline, 4-ethynylisoquinoline…
Number of citations: 3 jlc.jst.go.jp
BA Trofimov, EY Schmidt, NV Zorina… - Advanced Synthesis …, 2012 - Wiley Online Library
A stereoselective α‐vinylation of cycloaliphatic ketones with arylacetylenes under the transition metal‐free conditions has been developed. The reaction is promoted by the superbasic …
Number of citations: 45 onlinelibrary.wiley.com
MD Clayton, Z Marcinow, PW Rabideau - Tetrahedron letters, 1998 - Elsevier
… Renata Sygula for assistance with the pyrolysis of 4-ethynylisoquinoline. … 4-Ethynylisoquinoline 7 (8 g) was pyrolyzed in eight batches at 900 C under a slow nitrogen bleed according to …
Number of citations: 29 www.sciencedirect.com
S Theeramunkong, A Thiengsusuk… - Medicinal Chemistry …, 2021 - Springer
… To a solution of 4-ethynylisoquinoline (0.05 g, 0.33 mmol) and 1-azido-4-chlorobenzene (0.05 g, 0.33 mmol) in a mixture of tert-butanol (1:1, 0.5 mL). Sodium ascorbate (6.5 mg, 0.033 …
Number of citations: 3 link.springer.com
JC Castillo, A Tigreros, Y Coquerel, J Rodríguez… - ACS …, 2019 - ACS Publications
… (15) Likewise, Hajós developed a TBAF-promoted 5-endo-dig cyclization involving 4-ethynylisoquinoline-3-amines 3 as a viable route to derivative 2b (Scheme 1a). (16) A few years …
Number of citations: 10 pubs.acs.org
U Dutta - 2018 - scholar.archive.org
Innovation and technologies are the key parameter to define the socio-economic background of a nation. Development of natural sciences is one the major segments that boost up the …
Number of citations: 2 scholar.archive.org
N Kaur, N Ahlawat, Y Verma, P Grewal… - Current Organic …, 2021 - ingentaconnect.com
The metal-mediated formation of heterocycles is one of the most emerging and important strategies in organic chemistry. The reactions utilized previously for the synthesis of …
Number of citations: 6 www.ingentaconnect.com
R Vasdev - 2021 - ourarchive.otago.ac.nz
This thesis consists of four chapters. Chapter 1 provides an overview of metallosupramolecular chemistry, detailing the three main approaches to self-assembled metallosupramolecular …
Number of citations: 0 ourarchive.otago.ac.nz

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